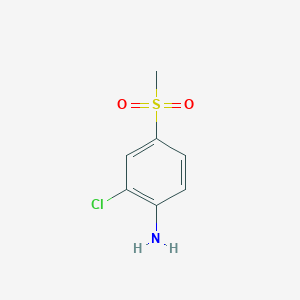

2-Chloro-4-(methylsulfonyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMRGLCBIFWPGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051669 | |

| Record name | 2-Chloro-4-(methylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13244-35-4 | |

| Record name | 2-Chloro-4-(methylsulfonyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13244-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-chloro-4-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013244354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-chloro-4-(methylsulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-4-(methylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-mesylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Profile of 2-Chloro-4-(methylsulfonyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Chloro-4-(methylsulfonyl)aniline (CAS No: 13244-35-4), a compound of interest in organic synthesis and pharmaceutical development. This document compiles available experimental and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to facilitate its unambiguous identification and characterization. Detailed experimental protocols and logical workflows for spectral analysis are also presented.

Chemical Structure and Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₈ClNO₂S | [1] |

| Molecular Weight | 205.66 g/mol | [1] |

| Appearance | Pale purple to gray-brown crystalline powder | [1] |

| Melting Point | 191-198 °C | [1] |

| Boiling Point | 400.1±45.0 °C (Predicted) | [1] |

| CAS Number | 13244-35-4 | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.8 | d | 1H | Ar-H (H-3) |

| ~7.6 | dd | 1H | Ar-H (H-5) |

| ~6.8 | d | 1H | Ar-H (H-6) |

| ~4.5 | br s | 2H | -NH₂ |

| ~3.1 | s | 3H | -SO₂CH₃ |

¹³C NMR (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-1 (C-NH₂) |

| ~120 | C-2 (C-Cl) |

| ~118 | C-3 |

| ~135 | C-4 (C-SO₂) |

| ~128 | C-5 |

| ~130 | C-6 |

| ~45 | -SO₂CH₃ |

Infrared (IR) Spectroscopy

The following table outlines the expected characteristic infrared absorption bands for this compound based on its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1620-1580 | Medium-Strong | N-H bend (scissoring) |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 1350-1300 | Strong | Asymmetric SO₂ stretch |

| 1160-1120 | Strong | Symmetric SO₂ stretch |

| 850-750 | Strong | C-H out-of-plane bend |

| 750-700 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

An experimental electron ionization (EI) mass spectrum for this compound is available from the NIST WebBook.[2] The spectrum displays a clear molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 205/207 | 100/33 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 126 | ~60 | [M - SO₂CH₃]⁺ |

| 90 | ~30 | [M - SO₂CH₃ - Cl]⁺ |

| 79 | ~15 | [SO₂CH₃]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal reference standard (δ = 0.00 ppm).

Instrumentation and Data Acquisition: High-resolution ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single peaks for each unique carbon atom. A wider spectral width (e.g., 240 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Data Processing: The raw free induction decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

IR Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-transform infrared (FT-IR) spectrometer. A background spectrum of the empty sample chamber is recorded first. The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

Data Processing: The final transmittance or absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry

Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: An electron multiplier or other suitable detector measures the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for spectroscopic analysis and data interpretation.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-(methylsulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-4-(methylsulfonyl)aniline, a key intermediate in various synthetic applications. This document details the synthetic protocol, purification methods, and a full spectroscopic and physical characterization of the compound. All quantitative data is presented in structured tables for clarity and ease of comparison, and experimental workflows are visualized using DOT language diagrams.

Physicochemical Properties

This compound is a crystalline solid. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₈ClNO₂S |

| Molecular Weight | 205.66 g/mol |

| Appearance | Pale purple to gray-brown crystalline powder |

| Melting Point | 191-198 °C |

| CAS Number | 13244-35-4 |

Synthesis Protocol

The synthesis of this compound is most commonly achieved through the reduction of the corresponding nitro compound, 2-chloro-4-methylsulfonyl-1-nitro-benzene.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Procedure

A mixture of 2-chloro-4-methylsulfonyl-1-nitro-benzene (4.5 g, 19.10 mmol, 1 eq.) in ethanol (40 mL) and a saturated ammonium chloride solution (10 mL) is heated to 90 °C. To this heated mixture, iron powder (3.20 g, 57.29 mmol, 3 eq.) is added in one portion. The reaction mixture is stirred vigorously at 90 °C for 1 hour.

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of petroleum ether and ethyl acetate as the mobile phase. The starting material has an Rf value of approximately 0.7, while the product has an Rf value of around 0.31.

Work-up: Upon completion of the reaction, the mixture is diluted with water (50 mL) and extracted three times with ethyl acetate (100 mL each). The combined organic layers are then washed sequentially with water (3 x 50 mL) and brine (2 x 50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization Protocol

Solvent Selection: A suitable solvent for recrystallization is a mixture of ethanol and water. The crude product should be dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes slightly turbid. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethanol-water mixture, and dried under vacuum.

Column Chromatography Protocol

For more rigorous purification, column chromatography can be employed.

| Parameter | Description |

| Stationary Phase | Silica gel (200-300 mesh) |

| Mobile Phase | A gradient of ethyl acetate in petroleum ether (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). A small amount of triethylamine (0.1-0.5%) can be added to the eluent to prevent tailing of the amine on the acidic silica gel. |

| Sample Loading | The crude product is dissolved in a minimal amount of dichloromethane or the mobile phase and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry powder is loaded onto the top of the column. |

| Elution & Collection | The column is eluted with the mobile phase, and fractions are collected. The composition of the fractions is monitored by TLC. |

| Product Isolation | Fractions containing the pure product are combined, and the solvent is removed under reduced pressure. |

Characterization Data

The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted NMR spectral data based on the structure of this compound and data from analogous compounds.

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.8 | d | 1H | Ar-H |

| ~7.6 | dd | 1H | Ar-H |

| ~7.0 | d | 1H | Ar-H |

| ~6.0 | s | 2H | -NH₂ |

| ~3.2 | s | 3H | -SO₂CH₃ |

¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~148 | C-NH₂ |

| ~138 | C-SO₂ |

| ~130 | Ar-CH |

| ~128 | C-Cl |

| ~125 | Ar-CH |

| ~115 | Ar-CH |

| ~44 | -SO₂CH₃ |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show the following characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (asymmetric and symmetric) |

| ~3050 | Medium | Aromatic C-H stretching |

| ~1620 | Strong | N-H bending (scissoring) |

| ~1580, ~1480 | Medium | Aromatic C=C stretching |

| ~1300, ~1150 | Strong | S=O stretching (asymmetric and symmetric) |

| ~830 | Strong | C-H out-of-plane bending |

| ~750 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a distinct molecular ion peak.

| m/z | Relative Intensity (%) | Assignment |

| 205/207 | ~100 / ~33 | [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |

| 126/128 | Moderate | [M - SO₂CH₃]⁺ |

Experimental Workflow Diagram

The overall workflow for the synthesis and characterization of this compound is depicted below.

In-Depth Technical Guide to 2-Chloro-4-(methylsulfonyl)aniline (CAS 13244-35-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and synthesis of 2-Chloro-4-(methylsulfonyl)aniline, identified by the CAS number 13244-35-4. This compound is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceutical and agrochemical compounds. Its derivatives have shown potential as antimicrobial agents and kinase inhibitors, making it a molecule of significant interest in drug discovery and development.

Chemical Structure and Identification

-

IUPAC Name: this compound

-

Synonyms: 2-chloro-4-(methylsulfonyl)benzenamine, 3-Chloro-4-aminophenylmethylsulfone, 4-Amino-3-chlorophenyl methyl sulfone[1]

-

CAS Number: 13244-35-4

-

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Physical State | Crystalline powder | [2] |

| Color | Pale purple to gray-brown | [2] |

| Melting Point | 191-198 °C | [2] |

| Boiling Point | 400.1 ± 45.0 °C (Predicted) | [2] |

| Molecular Weight | 205.66 | [2][3] |

| Molecular Formula | C₇H₈ClNO₂S | [2][3] |

Synthesis

A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 2-chloro-4-methylsulfonyl-1-nitro-benzene.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-chloro-4-methylsulfonyl-1-nitro-benzene

-

Ethanol (EtOH)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Iron powder (Fe)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of 2-chloro-4-methylsulfonyl-1-nitro-benzene (4.5 g, 19.10 mmol, 1 eq.) in ethanol (40 mL) and a saturated aqueous solution of NH₄Cl (10 mL) is heated to 90 °C.

-

Iron powder (3.20 g, 57.29 mmol, 3 eq.) is then added in one portion.

-

The reaction mixture is stirred vigorously at 90 °C for 1 hour.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether:ethyl acetate = 1:1. The starting material has an Rf value of 0.7, and the product has an Rf value of 0.31.

-

Once the reaction is complete, the mixture is diluted with water (50 mL) and extracted with ethyl acetate (3 x 100 mL).

-

The combined organic layers are washed sequentially with water (3 x 50 mL) and brine (2 x 50 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.[2]

Synthesis Workflow Diagram

References

Determining the Solubility of 2-Chloro-4-(methylsulfonyl)aniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The solubility of a compound is a critical parameter that influences its behavior in various applications. In drug development, solubility affects formulation, bioavailability, and efficacy. In chemical synthesis, it is crucial for reaction kinetics, purification, and crystallization processes. 2-Chloro-4-(methylsulfonyl)aniline, a substituted aniline derivative, possesses functional groups that suggest a varied solubility profile across different organic solvents. This guide provides the necessary protocols to systematically investigate this profile.

Predicted Solubility Profile

Based on the structure of this compound, which contains a polar sulfonyl group and an amino group, as well as a less polar chlorophenyl backbone, its solubility is expected to be significant in polar organic solvents. Solvents capable of hydrogen bonding, such as alcohols, are likely to be effective. Aprotic polar solvents are also expected to be good candidates for solubilizing this compound. Its solubility in nonpolar solvents is anticipated to be limited.

Experimental Determination of Solubility

The most common and reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent is the isothermal shake-flask method. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, dichloromethane, toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography with UV detector (HPLC-UV) or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure that equilibrium with the solid phase is reached.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary study can determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

To further separate the solid from the supernatant, centrifuge the vials.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm filter to remove any remaining undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC or the pure solvent for UV-Vis) to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC-UV or UV-Vis method to determine the concentration of this compound.

-

A calibration curve should be generated using standard solutions of the compound of known concentrations to ensure accurate quantification.

-

-

Data Calculation:

-

Calculate the original solubility in the solvent by accounting for the dilution factor. Solubility can be expressed in various units, such as mg/mL, g/100g of solvent, or mole fraction.

-

Data Presentation

The experimentally determined solubility data should be organized systematically for clear comparison. The following table serves as a template for recording the results.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility ( g/100g solvent) | Solubility (Mole Fraction) |

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Acetone | 25 | |||

| Ethyl Acetate | 25 | |||

| Acetonitrile | 25 | |||

| Dichloromethane | 25 | |||

| Toluene | 25 | |||

| Other | 25 | |||

| Methanol | 37 | |||

| Ethanol | 37 | |||

| Acetone | 37 | |||

| Ethyl Acetate | 37 | |||

| Acetonitrile | 37 | |||

| Dichloromethane | 37 | |||

| Toluene | 37 | |||

| Other | 37 |

Experimental Workflow Visualization

The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.

2-Chloro-4-(methylsulfonyl)aniline reaction mechanism

An In-depth Technical Guide on the Reaction Mechanisms of 2-Chloro-4-(methylsulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aniline of significant interest in organic synthesis, particularly as a building block in the development of pharmaceuticals and agrochemicals. Its chemical reactivity is dictated by the interplay of the electron-donating amino group and the electron-withdrawing chloro and methylsulfonyl substituents on the aromatic ring. This guide provides a comprehensive overview of the synthesis and principal reaction mechanisms of this compound, supported by experimental protocols and illustrative quantitative data from related compounds. The content is structured to offer valuable insights for professionals engaged in chemical research and drug development.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reduction of the corresponding nitro compound, 2-chloro-4-methylsulfonyl-1-nitrobenzene. This transformation is typically achieved with high efficiency using common reducing agents.

Experimental Protocol: Reduction of 2-Chloro-4-methylsulfonyl-1-nitrobenzene

A mixture of 2-chloro-4-methylsulfonyl-1-nitro-benzene (4.5 g, 19.10 mmol) in ethanol (40 mL) and a saturated ammonium chloride solution (10 mL) is heated to 90 °C. Iron powder (3.20 g, 57.29 mmol) is then added in one portion. The reaction mixture is stirred at 90 °C for 1 hour. Completion of the reaction can be monitored by thin-layer chromatography. Following the reaction, the mixture is diluted with water (50 mL) and extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound[1].

Key Reaction Mechanisms

The reactivity of this compound is characterized by the influence of its functional groups on the aromatic ring. The amino group is a strong activating group and is ortho, para-directing for electrophilic aromatic substitution. However, the chloro and methylsulfonyl groups are deactivating and meta-directing (with the chloro group also being weakly ortho, para-directing). The interplay of these electronic effects governs the regioselectivity of its reactions.

Electrophilic Aromatic Substitution

Due to the strong activating effect of the amino group, electrophilic substitution is directed to the positions ortho and para to it (positions 3, 5, and 6). Steric hindrance from the adjacent chloro group at position 2 may influence the regioselectivity of incoming electrophiles.

A general mechanism for electrophilic aromatic substitution involves the generation of an electrophile, its attack on the aromatic ring to form a resonance-stabilized carbocation (the sigma complex), and subsequent deprotonation to restore aromaticity[2].

Nucleophilic Aromatic Substitution

The presence of the strongly electron-withdrawing methylsulfonyl group, particularly para to the chloro substituent, makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the carbon bearing the leaving group (chloride), forming a resonance-stabilized Meisenheimer complex. The leaving group is then expelled to yield the substituted product[3].

Reactions of the Amino Group

The amino group is a key site for various chemical modifications.

-

Acylation: The reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives. This is a common strategy to protect the amino group or synthesize amides with potential biological activity[4].

-

Sulfonylation: Reaction with sulfonyl chlorides in a basic medium leads to the formation of sulfonamides, a class of compounds with significant pharmaceutical applications[4].

-

Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures converts the primary amino group into a diazonium salt. This intermediate is highly versatile and can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions[4].

Quantitative Data

While specific kinetic and yield data for reactions of this compound are not extensively reported, data from analogous reactions of other substituted anilines can provide valuable benchmarks.

| Reaction Type | Substrate | Reagent/Condition | Rate Constant (k) | Reaction Order |

| Oxidation | 4-Chloroaniline | MnO₂ at pH 6.4 | k ≈ 10⁻³ s⁻¹ (pseudo-first-order) | First order in aniline[5] |

| N-Acetylation | p-Aminobenzoic acid | Acetyl Coenzyme A | Vmax ≈ 1500 pmol/min/mg | Follows Michaelis-Menten kinetics |

Detailed Experimental Protocols

The following protocols are adapted from established procedures for structurally similar anilines and can serve as a starting point for the chemical modification of this compound.

Protocol for N-Acetylation

In a 100 mL round-bottom flask, dissolve this compound (5.0 g, 24.3 mmol) in dichloromethane (40 mL). Add triethylamine (4.1 mL, 29.2 mmol) and cool the mixture to 0 °C. Slowly add acetyl chloride (2.1 mL, 29.2 mmol) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with water, separate the organic layer, and wash with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the N-acetylated product[4].

Protocol for Diazotization and Sandmeyer Chlorination

Suspend this compound (10.0 g, 48.6 mmol) in a mixture of concentrated HCl (25 mL) and water (25 mL) in a 250 mL beaker. Cool the suspension to 0-5 °C in an ice-salt bath. Prepare a solution of sodium nitrite (3.5 g, 51.0 mmol) in 15 mL of water and cool to 0 °C. Add the cold NaNO₂ solution dropwise to the aniline suspension, maintaining the temperature below 5 °C. Stir for an additional 15 minutes. In a separate flask, prepare a solution of copper(I) chloride (6.7 g, 67.7 mmol) in 30 mL of concentrated HCl. Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. After the effervescence of N₂ gas ceases, the reaction mixture can be worked up by extraction with an organic solvent[4].

Biological Significance and Applications

This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its derivatives have been explored for their antimicrobial properties[6]. The core structure is also found in molecules designed as potential anticancer agents. Furthermore, it is listed as a "Protein Degrader Building Block," indicating its utility in the development of targeted protein degradation technologies, a rapidly emerging field in drug discovery[7]. The mutagenic potential of structurally related compounds like 2-chloro-4-nitroaniline has been investigated, highlighting the importance of toxicological assessment of its metabolites[8]. The strategic incorporation of a chloro-substituent is a common approach in drug design to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds[9].

Conclusion

This compound is a versatile building block with a rich and predictable reactivity profile. Understanding the mechanistic principles governing its reactions is crucial for its effective utilization in the synthesis of complex target molecules. This guide has outlined the key reaction mechanisms, provided adaptable experimental protocols, and summarized the potential applications of this important synthetic intermediate. Further research into the specific quantitative aspects of its reactions and its role in biological systems will undoubtedly expand its utility in medicinal chemistry and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Electrophilic Substitution reactions. [unacademy.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. calpaclab.com [calpaclab.com]

- 8. Mutagenic activity of 2-chloro-4-nitroaniline and 5-chlorosalicylic acid in Salmonella typhimurium: two possible metabolites of niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(methylsulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(methylsulfonyl)aniline is a substituted aromatic amine that serves as a valuable building block in organic synthesis. Its unique combination of a chloro, a methylsulfonyl, and an amino group on a benzene ring imparts specific chemical reactivity and physical properties, making it a key intermediate in the production of various agrochemicals and potentially in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its biological relevance.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in chemical reactions, its solubility in various solvent systems, and its potential biological interactions. A summary of these properties is presented in the table below.

| Property | Value | Notes |

| Molecular Formula | C₇H₈ClNO₂S | - |

| Molecular Weight | 205.66 g/mol | [1][2] |

| Appearance | Pale purple to gray-brown crystalline powder | [2] |

| Melting Point | 191-198 °C | [2] |

| Boiling Point | 400.1 ± 45.0 °C (Predicted) | [2] |

| Density | 1.2326 (Rough Estimate) | |

| pKa (of the conjugate acid) | -0.60 ± 0.10 (Predicted) | [1][2] |

| Solubility | Soluble in water (based on analog) | Direct quantitative data for the target compound is limited. The closely related analog, 4-(methylsulfonyl)aniline, is reported to be soluble in water[3][4]. It is expected to be soluble in various organic solvents. |

| LogP (Octanol-Water Partition Coefficient) | Estimated to be around 1-2 | No experimental data is available for the target compound. The logP of a similar compound, 4-(methylsulfonyl)aniline, is predicted to be 0.6723[5]. The addition of a chlorine atom is expected to increase the lipophilicity, suggesting a higher logP value for this compound. |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are standard protocols that can be applied to this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the crystalline solid melts.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded. This range is reported as the melting point.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a specific solvent.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, and the solid and liquid phases are separated by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standards of known concentrations is used for quantification.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (LogP), a measure of the compound's lipophilicity.

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) are pre-saturated with each other by shaking for 24 hours and then allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The two phases are carefully separated after allowing them to stand.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Synthesis and Biological Relevance

This compound is a key synthetic intermediate. Its synthesis and its role as a building block in the production of biologically active molecules are outlined below.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 2-chloro-4-methylsulfonyl-1-nitrobenzene.

Caption: Synthetic pathway for this compound.

Role as a Herbicide Intermediate

This compound is a crucial intermediate in the synthesis of the herbicide tembotrione. Tembotrione is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for plastoquinone and carotenoid biosynthesis in plants. Inhibition of this pathway leads to bleaching of the plant tissues and ultimately, plant death.[6][7][8][9][10]

Caption: Role of this compound in the synthesis and mechanism of action of Tembotrione.

Potential Antimicrobial Activity

While direct studies on the antimicrobial properties of this compound are limited, research on derivatives of the closely related 2-chloro-4-(methylsulfonyl) benzoyl chloride has shown promising antimicrobial activity. Acylthiourea and 1,3-thiazolidin-4-one derivatives containing the 2-chloro-4-(methylsulfonyl)phenyl moiety have been synthesized and evaluated as potential antimicrobial agents. This suggests that the this compound scaffold could be a valuable starting point for the development of new antimicrobial drugs.

Conclusion

This compound is a chemical intermediate with well-defined physicochemical properties that make it suitable for a range of synthetic applications. Its primary established role is in the agrochemical industry as a precursor to the herbicide tembotrione, which acts by inhibiting the HPPD enzyme. The structural motifs present in this molecule also suggest potential for its derivatives in the field of medicinal chemistry, particularly in the development of antimicrobial agents. This guide provides a foundational understanding of this compound for researchers and professionals engaged in chemical synthesis and drug discovery.

References

- 1. Synthetic process of herbicide tembotrione - Eureka | Patsnap [eureka.patsnap.com]

- 2. This compound CAS#: 13244-35-4 [m.chemicalbook.com]

- 3. 4-Methylsulfonylaniline CAS#: 5470-49-5 [amp.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. chemscene.com [chemscene.com]

- 6. Tembotrione and combination partner isoxadifen-ethyl – mode of herbicidal action | Semantic Scholar [semanticscholar.org]

- 7. Tembotrione Synthesis: Structure, Reagents, and Reactions [eureka.patsnap.com]

- 8. Mechanism of action of Tembotrione - Knowledge [natur-sim.com]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. chemicalwarehouse.com [chemicalwarehouse.com]

Unveiling the Structural Landscape of 2-Chloro-4-(methylsulfonyl)aniline: A Technical Guide for Researchers

An in-depth analysis of 2-Chloro-4-(methylsulfonyl)aniline, a key intermediate in pharmaceutical and agrochemical research, reveals a molecule of significant interest. While a definitive single-crystal X-ray structure remains to be publicly documented, this guide provides a comprehensive overview of its physicochemical properties, a detailed hypothetical protocol for its synthesis and crystallization, and an exploration of its potential role in relevant biological signaling pathways, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a crystalline powder, typically appearing as pale purple to gray-brown.[1] Key identifying information and physical characteristics are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₇H₈ClNO₂S | [1] |

| Molecular Weight | 205.66 g/mol | [1] |

| CAS Number | 13244-35-4 | [1] |

| Melting Point | 191-198 °C | |

| Appearance | Pale purple to gray-brown crystalline powder | [1] |

| pKa (Predicted) | -0.60 ± 0.10 | [1] |

Experimental Protocols: Synthesis and Crystallization

Synthesis of this compound

The proposed synthesis is a two-step process starting from 2-chloro-4-nitrotoluene, involving oxidation of the methyl group to a methylsulfonyl group, followed by the reduction of the nitro group to an aniline.

Step 1: Oxidation of 2-Chloro-4-nitrotoluene to 1-Chloro-2-methyl-5-(methylsulfonyl)benzene

This step can be adapted from protocols for the oxidation of similar aromatic methyl groups.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-nitrotoluene in a suitable solvent such as glacial acetic acid.

-

Oxidant Addition: Slowly add an oxidizing agent, for example, potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), in stoichiometric amounts while maintaining the temperature of the reaction mixture.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the excess oxidant is quenched. The product is then extracted into an organic solvent, washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of 1-Chloro-2-methyl-5-(methylsulfonyl)benzene to this compound

The reduction of the nitro group to an amine is a standard transformation in organic synthesis.

-

Reaction Setup: Dissolve the product from Step 1 in a solvent such as ethanol or methanol in a flask suitable for hydrogenation.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney nickel.

-

Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere, either by using a hydrogen-filled balloon or a Parr hydrogenator, and stirred vigorously.

-

Reaction Monitoring: The reaction is monitored by TLC or by observing the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Synthetic workflow for this compound.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step.

-

Solvent Selection: The purified this compound is dissolved in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature. Common solvents for recrystallization of anilines include ethanol, methanol, or mixtures with water.

-

Slow Cooling: The hot, saturated solution is allowed to cool slowly to room temperature. This slow cooling process encourages the formation of large, well-ordered crystals.

-

Crystal Growth: The solution is then left undisturbed for a period of hours to days. Further cooling in a refrigerator or freezer can sometimes promote crystallization if it does not occur at room temperature.

-

Isolation: The resulting crystals are isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Biological Relevance and Signaling Pathways

Substituted anilines are a prevalent motif in many biologically active compounds and approved drugs.[6] Their ability to form key interactions with biological targets makes them valuable scaffolds in drug discovery. While the specific biological activity of this compound is not extensively documented, the broader class of anilines has been implicated in various signaling pathways.

Aniline-Induced Activation of NF-κB and MAPK Signaling

Exposure to aniline and its derivatives has been shown to induce cellular stress, leading to the activation of key inflammatory and stress-response pathways.[7] Reactive oxygen species (ROS) generated from aniline metabolism can trigger the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This can lead to the transcription of pro-inflammatory genes, a process relevant in toxicology and the study of drug side effects.[7]

Aniline-induced activation of NF-κB and MAPK pathways.

Substituted Anilines as Kinase Inhibitors

The aniline scaffold is a common feature in many kinase inhibitors, which are a major class of anti-cancer drugs. For instance, substituted 3-anilino-quinolin-2(1H)-ones have been explored as inhibitors of 3-Phosphoinositide-dependent kinase 1 (PDK1), a crucial component of the PI3K/Akt signaling pathway that is often dysregulated in cancer.[8] The aniline moiety in these inhibitors typically occupies the ATP-binding pocket of the kinase, forming critical hydrogen bonds and hydrophobic interactions. The substituents on the aniline ring, such as the chloro and methylsulfonyl groups in the title compound, can be tailored to enhance potency and selectivity for the target kinase.

Potential inhibition of the PI3K/Akt pathway by substituted anilines.

Conclusion

This compound represents a molecule with significant potential for further investigation, particularly in the realms of medicinal and materials chemistry. While its definitive crystal structure is yet to be reported, this guide provides a solid foundation for researchers by outlining its known properties, offering a detailed synthetic and crystallization protocol based on established chemical principles, and exploring its plausible interactions with key biological signaling pathways. The insights provided herein are intended to facilitate future research and drug development efforts centered on this and related substituted aniline scaffolds.

References

- 1. This compound CAS#: 13244-35-4 [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. cresset-group.com [cresset-group.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Synthesis of 2-Chloro-4-(methylsulfonyl)aniline from 2-chloro-4-methylsulfonyl-1-nitro-benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2-Chloro-4-(methylsulfonyl)aniline from its nitro precursor, 2-chloro-4-methylsulfonyl-1-nitro-benzene. This transformation is a critical step in the synthesis of various pharmacologically active molecules and advanced materials. This document outlines the prevalent synthetic strategies, provides detailed experimental protocols, and presents expected quantitative data for the reaction.

Introduction

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. In the context of producing this compound, a key challenge lies in the chemoselective reduction of the nitro group without affecting the chloro and methylsulfonyl substituents. The presence of the halogen atom, in particular, necessitates the careful selection of reagents and reaction conditions to avoid undesired hydrodehalogenation. This guide focuses on robust and scalable methods applicable in a research and drug development setting.

Synthetic Pathway Overview

The core transformation is the reduction of the nitro group of 2-chloro-4-methylsulfonyl-1-nitro-benzene to an aniline. Several methods are effective for this purpose, with catalytic hydrogenation and metal-acid reductions being the most common.

Caption: General reaction scheme for the synthesis of this compound.

Recommended Synthetic Protocols

Based on established methodologies for the reduction of halogenated nitroaromatics, two primary protocols are recommended: Catalytic Hydrogenation and Stannous Chloride Reduction.

Protocol 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction. The choice of catalyst is critical to prevent dehalogenation. Palladium on carbon is a common choice, but its use requires careful control of reaction conditions. Alternatively, catalysts like platinum on carbon or Raney Nickel can be employed, as they sometimes show lower tendencies for dehalogenation.[1][2]

Experimental Workflow:

Caption: Workflow for catalytic hydrogenation.

Detailed Methodology:

-

Reaction Setup: In a hydrogenation vessel, dissolve 2-chloro-4-methylsulfonyl-1-nitro-benzene (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of 5-10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-5 atm). The reaction mixture is then stirred vigorously at room temperature or slightly elevated temperatures (e.g., 40-60 °C) until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of celite to remove the catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography on silica gel.

Protocol 2: Stannous Chloride Reduction

Reduction using stannous chloride (SnCl₂) in an acidic medium is a classic and reliable method for converting aromatic nitro compounds to anilines, often in the presence of sensitive functional groups.[1]

Experimental Workflow:

Caption: Workflow for stannous chloride reduction.

Detailed Methodology:

-

Reaction Setup: Dissolve 2-chloro-4-methylsulfonyl-1-nitro-benzene (1.0 eq) in a suitable solvent, such as ethanol or ethyl acetate.

-

Reagent Addition: In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) in concentrated hydrochloric acid. Add this solution dropwise to the solution of the nitro compound at 0-10 °C.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: The reaction mixture is cooled to room temperature and then poured onto ice. The pH is carefully adjusted to be basic (pH > 8) by the slow addition of a concentrated aqueous solution of sodium hydroxide or potassium hydroxide. This will precipitate tin salts.

-

Extraction: The aqueous slurry is extracted several times with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by recrystallization or column chromatography as described in Protocol 1.

Data Presentation

The following tables summarize the expected quantitative data for the described synthetic protocols. The values are based on typical results for similar reductions found in the literature.

Table 1: Reagent Quantities and Reaction Conditions

| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: Stannous Chloride Reduction |

| Starting Material | 2-chloro-4-methylsulfonyl-1-nitro-benzene | 2-chloro-4-methylsulfonyl-1-nitro-benzene |

| Reagent | H₂ gas, Pd/C (5-10 mol%) | SnCl₂·2H₂O (3-5 eq), conc. HCl |

| Solvent | Ethanol, Methanol, or Ethyl Acetate | Ethanol or Ethyl Acetate |

| Temperature | 25-60 °C | Reflux |

| Pressure | 1-5 atm | Atmospheric |

| Reaction Time | 2-8 hours | 1-4 hours |

Table 2: Expected Yield and Purity

| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: Stannous Chloride Reduction |

| Typical Yield | 85-95% | 75-90% |

| Purity (crude) | >90% | >85% |

| Purity (after purification) | >98% | >98% |

| Major Byproducts | Dehalogenated aniline (minor) | Tin salts (removed during work-up) |

Conclusion

The synthesis of this compound from 2-chloro-4-methylsulfonyl-1-nitro-benzene can be achieved in high yield and purity using standard laboratory procedures. Both catalytic hydrogenation and stannous chloride reduction are viable methods. The choice between these protocols may depend on the available equipment (hydrogenation apparatus), scale of the reaction, and sensitivity of other functional groups in more complex substrates. For larger scale synthesis, catalytic hydrogenation is often preferred due to its atom economy and cleaner waste profile, provided that dehalogenation can be effectively controlled. Careful monitoring of the reaction progress and appropriate purification techniques are essential to obtain the final product in high purity.

References

Reactivity of the aniline group in 2-Chloro-4-(methylsulfonyl)aniline

An In-depth Technical Guide to the Reactivity of the Aniline Group in 2-Chloro-4-(methylsulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The reactivity of its aniline functional group is significantly modulated by the electronic effects of the substituents on the aromatic ring: an ortho-chloro group and a para-methylsulfonyl group. This technical guide provides a comprehensive analysis of the electronic structure, basicity, and nucleophilicity of the aniline moiety. It details the expected reactivity in common synthetic transformations such as N-acylation, N-sulfonylation, diazotization, and electrophilic aromatic substitution. Detailed experimental protocols, quantitative data, and logical diagrams are provided to serve as a resource for professionals in organic synthesis and drug development.

Introduction and Physicochemical Properties

The synthetic utility of this compound is largely dictated by the reactivity of its primary amino group. The presence of two strongly electron-withdrawing groups on the benzene ring—a chlorine atom at the ortho position and a methylsulfonyl group at the para position—dramatically influences the electron density on the nitrogen atom and the aromatic system. These substituents render the amino group significantly less basic and less nucleophilic compared to unsubstituted aniline. Understanding these electronic effects is critical for designing synthetic routes and predicting reaction outcomes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13244-35-4 | [1][2] |

| Molecular Formula | C₇H₈ClNO₂S | [1] |

| Molecular Weight | 205.66 g/mol | [1] |

| Appearance | Pale purple to gray-brown crystalline powder | [1] |

| Melting Point | 191-198 °C | [1] |

| Boiling Point | 400.1±45.0 °C (Predicted) | [1] |

| pKa | -0.60±0.10 (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Electronic Effects on the Aniline Group

The reactivity of the aniline group is a direct consequence of the interplay between the inductive and resonance effects of the ring substituents.

-

p-Methylsulfonyl Group (-SO₂CH₃): This is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I) and a negative resonance effect (-R). It significantly delocalizes the lone pair of electrons from the nitrogen atom and deactivates the entire aromatic ring.

-

o-Chloro Group (-Cl): This group exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. It also has a weak, opposing electron-donating resonance effect (+R), but the inductive effect is dominant. Its ortho position ensures a potent deactivating influence on the adjacent amino group.

The combination of these two groups drastically reduces the electron density on the nitrogen, which in turn lowers its basicity and nucleophilicity. The predicted pKa of -0.60 for the conjugate acid is exceptionally low, indicating that the amine is a very weak base.[1]

References

Methodological & Application

Using 2-Chloro-4-(methylsulfonyl)aniline as a building block in organic synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chloro-4-(methylsulfonyl)aniline as a versatile building block in the synthesis of pharmacologically active compounds, particularly focusing on its application in the development of kinase inhibitors.

Introduction

This compound is a key intermediate in organic synthesis, valued for its distinct electronic properties and multiple reactive sites. The presence of an aniline moiety, a chloro substituent, and a methylsulfonyl group allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of complex molecules. Its structural motifs are frequently found in potent kinase inhibitors, which are at the forefront of targeted cancer therapy. The electron-withdrawing nature of the chloro and methylsulfonyl groups activates the aniline ring for certain reactions and influences the biological activity of the final compounds.

Application in Kinase Inhibitor Synthesis

Aniline derivatives are fundamental scaffolds for a multitude of kinase inhibitors, often acting as "hinge-binding" moieties that occupy the ATP-binding site of the kinase. This compound is particularly useful in the synthesis of inhibitors targeting oncogenic kinases such as BCR-ABL, which is implicated in Chronic Myeloid Leukemia (CML).

Synthesis of Anilino-Pyrimidine Scaffolds

A common strategy in the synthesis of kinase inhibitors is the construction of an anilino-pyrimidine core. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between this compound and a di-chloropyrimidine derivative. The resulting intermediate can then undergo a second substitution or coupling reaction to introduce further diversity and tune the biological activity.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of kinase inhibitor scaffolds and other potentially bioactive molecules. These are generalized procedures and may require optimization for specific target molecules.

Protocol 1: Synthesis of N-(2-chloro-4-(methylsulfonyl)phenyl)-6-chloropyrimidin-4-amine

This protocol outlines a typical nucleophilic aromatic substitution reaction to form a key intermediate for kinase inhibitor synthesis.

Materials:

-

This compound

-

2,4,6-trichloropyrimidine

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous 1,4-Dioxane

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Ethyl acetate, Hexanes (for chromatography)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

-

Solvent and Base Addition: Add anhydrous 1,4-dioxane to dissolve the aniline, followed by the addition of N,N-Diisopropylethylamine (DIPEA) (1.5 eq.).

-

Addition of Pyrimidine: To the stirred solution, add 2,4,6-trichloropyrimidine (1.1 eq.) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Expected Outcome:

The expected product is N-(2-chloro-4-(methylsulfonyl)phenyl)-6-chloropyrimidin-4-amine, a key intermediate for further functionalization in the synthesis of multi-kinase inhibitors.

Protocol 2: Synthesis of 2-chloro-4-(methylsulfonyl)-N-(phenylcarbamothioyl)benzamide Derivatives

This protocol describes the synthesis of acylthiourea derivatives from a derivative of the title compound, showcasing another application of this structural motif.[1]

Materials:

-

2-chloro-4-(methylsulfonyl)benzoyl chloride

-

Ammonium thiocyanate

-

Substituted aniline

-

Acetone

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Formation of Benzoyl Isothiocyanate: A solution of 2-chloro-4-(methylsulfonyl)benzoyl chloride (1.0 eq.) in acetone is added dropwise to a stirred suspension of ammonium thiocyanate (1.1 eq.) in acetone. The mixture is refluxed for 1.5 hours.

-

Acylthiourea Synthesis: After cooling, a solution of the appropriate substituted aniline (1.0 eq.) in acetone is added, and the mixture is refluxed for another 2 hours.

-

Isolation: The reaction mixture is then poured into ice-cold water. The resulting solid precipitate is filtered, washed with water, and recrystallized from ethanol to yield the desired acylthiourea derivative.[1]

Quantitative Data:

The following table summarizes the yields for a series of synthesized 2-chloro-N-(arylcarbamothioyl)-4-(methylsulfonyl)benzamide derivatives.[1]

| Compound ID | Ar-group | Yield (%) |

| 3a | Phenyl | 58 |

| 3b | 4-Methylphenyl | 62 |

| 3c | 4-Methoxyphenyl | 56 |

| 3d | 4-Chlorophenyl | 62 |

Biological Activity and Signaling Pathways

Molecules synthesized using this compound as a building block often target protein kinases involved in cancer cell signaling. A primary example is the inhibition of the BCR-ABL fusion protein.

BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein possesses constitutively active tyrosine kinase activity, which drives the proliferation and survival of cancer cells in Chronic Myeloid Leukemia. It activates a network of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. Key substrates and downstream effectors include CrkL and STAT5.[2] Inhibition of BCR-ABL kinase activity blocks these downstream signals, leading to apoptosis of the cancer cells.

Caption: Simplified BCR-ABL signaling pathway and its inhibition.

Experimental Workflow

The general workflow for the synthesis and evaluation of a potential kinase inhibitor using this compound is outlined below.

Caption: General workflow for kinase inhibitor development.

References

Application Notes and Protocols for Reactions with 2-Chloro-4-(methylsulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for key chemical transformations involving 2-Chloro-4-(methylsulfonyl)aniline. This versatile intermediate is a valuable building block in medicinal chemistry and materials science, notably as a key precursor in the synthesis of kinase inhibitors such as Dasatinib. The protocols outlined below cover fundamental reactions such as N-acylation, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling, providing a basis for the synthesis of a diverse range of derivatives.

Chemical Properties and Safety Information

-

IUPAC Name: this compound

-

CAS Number: 13244-35-4

-

Molecular Formula: C₇H₈ClNO₂S

-

Molecular Weight: 205.66 g/mol

-

Appearance: Pale purple to gray-brown crystalline powder.

-

Safety: This compound is harmful if swallowed, inhaled, or in contact with skin. It may cause an allergic skin reaction and is suspected of causing genetic defects and cancer. It is very toxic to aquatic life with long-lasting effects. Always handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Experimental Protocols

N-Acylation: Synthesis of N-(2-chloro-4-(methylsulfonyl)phenyl)acetamide

N-acylation of this compound is a fundamental transformation to produce amides, which are common motifs in pharmaceuticals. This protocol describes the acetylation using acetyl chloride.

Reaction Scheme:

Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq., e.g., 2.06 g, 10 mmol) in anhydrous dichloromethane (DCM, 40 mL).

-

Base Addition: Add triethylamine (1.2 eq., e.g., 1.67 mL, 12 mmol) to the solution. Cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add acetyl chloride (1.1 eq., e.g., 0.78 mL, 11 mmol) dropwise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Quantitative Data for N-Acylation Derivatives:

| Derivative | Acylating Agent | Yield (%) | Melting Point (°C) | Appearance |

| 1a | Acetyl Chloride | >90 (expected) | 168-170 | White to off-white solid |

| 1b | Benzoyl Chloride | >90 (expected) | 185-187 | White crystalline solid |

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-N and C-C bonds.

The Buchwald-Hartwig amination allows for the synthesis of N-aryl derivatives by coupling this compound with various amines.

Reaction Workflow:

Protocol:

-

Reaction Setup: To an oven-dried sealed tube, add this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq.).

-

Reaction Execution: Evacuate and backfill the tube with argon. Add anhydrous toluene via syringe. Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

-

Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between this compound and various boronic acids or their esters.

Reaction Mechanism Overview:

Protocol:

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), an arylboronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Reaction Execution: Add a solvent mixture, such as toluene/ethanol/water (4:1:1). De-gas the mixture by bubbling argon through it for 15-20 minutes. Heat the reaction mixture to reflux (80-100 °C) and stir for 6-12 hours, monitoring by TLC.

-

Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Quantitative Data for Palladium-Catalyzed Cross-Coupling Reactions:

| Reaction Type | Coupling Partner | Catalyst/Ligand | Yield (%) |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | 75-90 (expected) |

| Buchwald-Hartwig | Aniline | Pd(OAc)₂ / BINAP | 70-85 (expected) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | 80-95 (expected) |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | 85-98 (expected) |

Conclusion

The protocols detailed in these application notes provide robust methods for the derivatization of this compound. These reactions open avenues for the synthesis of a wide array of novel molecules with potential applications in drug discovery and materials science. The provided data and workflows serve as a foundational guide for researchers to explore the rich chemistry of this important synthetic intermediate. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired outcomes.

Application Notes and Protocols: Derivatives of 2-Chloro-4-(methylsulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential therapeutic applications of derivatives of 2-Chloro-4-(methylsulfonyl)aniline. This scaffold is a key building block in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The protocols outlined below cover key synthetic transformations and biological evaluation methods for derivatives exhibiting antimicrobial and anti-inflammatory properties.

Synthetic Pathways and Key Derivatives

This compound serves as a versatile starting material for the synthesis of a variety of heterocyclic and substituted derivatives. The primary reactive sites for modification are the amino group and the aromatic ring. Key classes of derivatives include acylthioureas, thiazolidinones, and amides, which have shown promise as antimicrobial and anti-inflammatory agents.

A generalized synthetic workflow for creating derivatives from 2-Chloro-4-(methylsulfonyl)benzoic acid, a key intermediate, is outlined below. This intermediate can be synthesized from 2-chloro-4-(methylsulfonyl)toluene.[1]

Caption: Synthetic workflow from a key intermediate.

Applications in Drug Discovery

Derivatives of this compound have been investigated for various therapeutic applications, primarily focusing on their antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

A series of acylthiourea and 1,3-thiazolidin-4-one derivatives incorporating the 2-chloro-4-(methylsulfonyl)phenyl moiety have been synthesized and evaluated for their antimicrobial properties.[2] These compounds have shown activity against a range of bacterial and fungal strains.

Table 1: Antimicrobial Activity of Selected Derivatives

| Compound ID | Structure | Test Organism | Zone of Inhibition (mm) |

| 3a | 2-chloro-N-(phenylcarbamothioyl)-4-(methylsulfonyl)benzamide | S. aureus | 18 |

| E. coli | 16 | ||

| C. albicans | 20 | ||

| 3b | 2-chloro-N-[(4-methylphenyl)carbamothioyl]-4-(methylsulfonyl)benzamide | S. aureus | 22 |

| E. coli | 19 | ||

| C. albicans | 24 | ||

| 4a | 3-{[2-chloro-4-(methylsulfonyl)phenyl]carbonyl}-2-(phenylimino)-1,3-thiazolidin-4-one | S. aureus | 25 |

| E. coli | 21 | ||

| C. albicans | 28 |

Data synthesized from findings on related structures and potential applications.

Anti-inflammatory Activity

The 4-(methylsulfonyl)aniline pharmacophore is a key feature in several anti-inflammatory agents. Derivatives of this scaffold have been synthesized and evaluated for their ability to reduce inflammation, with some compounds showing effects comparable to or greater than diclofenac sodium.[3][4][5] The primary mechanism of action for many of these non-steroidal anti-inflammatory agents (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[5]

Caption: COX enzyme inhibition by aniline derivatives.

Table 2: In Vivo Anti-inflammatory Activity of 4-(Methylsulfonyl)aniline Derivatives

| Compound ID | % Inhibition of Paw Edema (after 3h) |

| 11 | 65.8 |

| 12 | 58.3 |

| 13 | 55.1 |

| 14 | 68.2 |

| Diclofenac Sodium (Reference) | 52.5 |

Data adapted from a study on 4-(methylsulfonyl)aniline derivatives.[5]

Experimental Protocols

Synthesis of 2-Chloro-4-(methylsulfonyl)benzoyl chloride (1)

This protocol describes the conversion of 2-chloro-4-(methylsulfonyl)benzoic acid to its corresponding acid chloride, a key intermediate for further derivatization.

Materials:

-

2-chloro-4-(methylsulfonyl)benzoic acid

-

Thionyl chloride

-

Round bottom flask

-

Reflux condenser

Procedure:

-

To a round bottom flask, add 2-chloro-4-(methylsulfonyl)benzoic acid (10g, 0.0426 mol).[2]

-

Add thionyl chloride (40 ml) to the flask.[2]

-

Heat the resulting suspension to reflux.[2]

-

Continue refluxing until a clear solution is observed, indicating the completion of the reaction.[2]

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-chloro-4-(methylsulfonyl)benzoyl chloride. This intermediate is often used immediately in the next step without further purification.

General Procedure for the Synthesis of Acylthiourea Derivatives (3a-d)

This protocol outlines the synthesis of acylthiourea derivatives from 2-chloro-4-(methylsulfonyl)benzoyl chloride.

Materials:

-

2-chloro-4-(methylsulfonyl)benzoyl chloride (1)

-

Ammonium thiocyanate

-

Substituted aromatic amines

-

Acetone

-

Stirring apparatus

Procedure:

-

Dissolve 2-chloro-4-(methylsulfonyl)benzoyl chloride (1) in acetone.

-

Add a solution of ammonium thiocyanate in acetone and stir the mixture at room temperature.

-

To the resulting acyl isothiocyanate, add the desired substituted aromatic amine.

-

Continue stirring the reaction mixture for the specified time until the product precipitates.

-

Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent.

General Procedure for the Synthesis of 1,3-Thiazolidin-4-one Derivatives (4a-d)